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Compound of Interest

Compound Name: M-5011

Cat. No.: B1675852 Get Quote

An In-depth Analysis of the Novel Non-Steroidal Anti-Inflammatory Drug

Introduction
M-5011, with the chemical name d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid, is a novel

non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory,

analgesic, and anti-pyretic properties in preclinical studies.[1][2] As a member of the

phenylpropionate class of drugs, M-5011 has shown a promising safety profile, particularly

concerning its low ulcerogenic potential compared to traditional NSAIDs.[1][3][4] This technical

guide provides a comprehensive overview of the core scientific findings on M-5011, including

its mechanism of action, pharmacokinetic profile, and efficacy data from key experimental

models, to inform researchers and drug development professionals.

Chemical Properties
M-5011 is a chiral S-enantiomer with the following characteristics:

Property Value

Chemical Name d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid

Molecular Formula C₁₄H₁₄O₂S

Molecular Weight 246.32 g/mol

Synonyms S-MTPPA, T-3788, M-5011C
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Mechanism of Action
The primary mechanism of action for M-5011 is the inhibition of the cyclooxygenase (COX)

enzyme, which is critical in the inflammatory cascade. Specifically, M-5011 potently inhibits the

production of prostaglandin E2 (PGE2) by the inducible COX-2 isoform at sites of inflammation.

[1] This targeted action on COX-2 is believed to be the basis for its strong anti-inflammatory

effects while minimizing the gastrointestinal side effects associated with the inhibition of the

constitutive COX-1 isoform.

The inhibition of PGE2 synthesis by M-5011 has been demonstrated to be more potent in

inflamed tissues compared to non-inflamed sites like the stomach, further contributing to its

favorable safety profile.[1][2]
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Figure 1: M-5011's primary mechanism of action on the COX pathway.

Pharmacokinetic Profile
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The disposition of M-5011 has been studied in several preclinical species following oral

administration. The drug is well-absorbed from the gastrointestinal tract, with an absorption rate

of 97.7% in rats.[5] Key pharmacokinetic parameters are summarized below.

Species Dose (mg/kg) t_max (min) C_max (µg/mL) t_1/2 (h)

Rat Not specified 15 13.07 2.5

Dog Not specified 30 26.2 7.0

Monkey Not specified 15 12.8 3.0

Table 1:

Pharmacokinetic

Parameters of M-

5011 in

Preclinical

Species.[5]

M-5011 is widely distributed in tissues and is primarily metabolized through oxidation of the

thiophenyl moiety and glucuronidation of the carboxyl group in rats and monkeys. In dogs, the

major metabolite is a taurine conjugate. The drug and its metabolites are almost completely

excreted within 48 hours, primarily through bile and urine.[5]

Efficacy and Safety Data
M-5011 has demonstrated significant antinociceptive and anti-inflammatory effects in various

animal models.

Antinociceptive and Ulcerogenic Activity
In the kaolin-induced writhing test in mice, M-5011 showed potent dose-dependent

antinociceptive activity. Its efficacy was compared with other established NSAIDs.
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Compound
ED₅₀
(mg/kg,
oral)

UD₅₀
Stomach
(mg/kg)

UD₅₀ Small
Intestine
(mg/kg)

Safety
Index
(Stomach)
(UD₅₀/ED₅₀)

Safety
Index
(Small
Intestine)
(UD₅₀/ED₅₀)

M-5011 0.63 88.23 46.09 140.05 73.16

Indomethacin 0.21 8.96 4.78 42.67 22.76

Ketoprofen 0.28 20.04 10.75 71.57 38.39

Diclofenac 0.68 4.19 2.24 6.16 3.29

Zaltoprofen 16.80 110.92 54.78 6.60 3.26

Tiaprofenic

Acid
4.78 62.86 46.55 13.15 9.74

Table 2:

Antinociceptiv

e (ED₅₀) and

Ulcerogenic

(UD₅₀)

Activities of

M-5011 and

other NSAIDs

in Mice.[4]

The significantly higher safety index for M-5011, particularly for the stomach, highlights its

reduced potential for causing gastrointestinal damage compared to other NSAIDs.[4]

Anti-Inflammatory and Anti-Pyretic Effects
In other models, M-5011 displayed potent anti-inflammatory and anti-pyretic effects. It was

found to be more potent than indomethacin and ketoprofen in reducing ultraviolet-induced

erythema in guinea pigs and more potent than indomethacin and diclofenac sodium in inhibiting

carrageenan-induced paw edema in rats.[2] Its anti-pyretic effect on yeast-induced fever in rats

was also notably stronger than that of indomethacin and ketoprofen.[2]
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Effects on Cytokine Levels
In a rat model of monosodium urate crystal-induced pleurisy, M-5011 demonstrated an ability to

modulate pro-inflammatory cytokine production.

Treatmen
t

Pleural
Exudate
Volume

Leukocyt
e Number

PGE₂
Levels

IL-6
Levels

CINC-1
Levels

TNF
Levels

M-5011 (5

mg/kg)
Reduced Reduced Reduced Reduced Reduced Increased

Indometha

cin (10

mg/kg)

Reduced Reduced Reduced Reduced Reduced Increased

Table 3:

Effects of

M-5011 on

Inflammato

ry

Mediators

in MSU-

Induced

Pleurisy in

Rats.[3]

M-5011 effectively reduced the levels of Interleukin-6 (IL-6) and cytokine-induced neutrophil

chemoattractant-1 (CINC-1), a key chemokine involved in neutrophil infiltration.[3] This

suggests that M-5011's anti-inflammatory action extends beyond COX inhibition to the

modulation of important cytokine pathways.

Experimental Protocols
Kaolin-Induced Writhing Test (Mice)
This protocol is used to assess the peripheral analgesic activity of a compound.

Animal Model: Male ddY mice are typically used.
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Drug Administration: M-5011 and other NSAIDs are administered orally.

Induction of Writhing: A suspension of kaolin (e.g., 2.5 mg/mouse) is injected intraperitoneally

to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

Observation: The number of writhes is counted for a defined period (e.g., 15 minutes) after

kaolin injection.

Endpoint: The dose that reduces the number of writhes by 50% (ED₅₀) is calculated to

determine the antinociceptive potency.
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Experimental Workflow: Kaolin-Induced Writhing Test

Start

Group Mice

Oral Administration
(Vehicle or NSAID)

Waiting Period

Intraperitoneal Injection
of Kaolin

Observe and Count
Writhing Responses

Calculate ED₅₀

End

Click to download full resolution via product page

Figure 2: Workflow for assessing antinociceptive activity.
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Monosodium Urate (MSU) Crystal-Induced Pleurisy
(Rats)
This model is used to evaluate the anti-inflammatory effects of compounds on gout-like

inflammation.

Animal Model: Male Sprague-Dawley rats are used.

Drug Administration: M-5011 or a comparator drug is administered orally prior to the

inflammatory challenge.

Induction of Pleurisy: A suspension of MSU crystals is injected into the pleural cavity.

Sample Collection: At specific time points (e.g., 3, 4, 5, and 6 hours) after MSU injection, the

pleural exudate is collected.

Analysis: The volume of the exudate and the number of leukocytes are measured. The levels

of PGE₂, IL-6, CINC-1, and TNF in the exudate are quantified using enzyme immunoassays

or biological assays.

Conclusion
M-5011 is a promising NSAID with a compelling preclinical profile. It exhibits potent anti-

inflammatory, analgesic, and anti-pyretic effects that are comparable or superior to several

established NSAIDs. Its mechanism of action involves the potent inhibition of COX-2-mediated

prostaglandin synthesis, as well as the modulation of key pro-inflammatory cytokines like IL-6

and CINC-1. The most significant advantage of M-5011 appears to be its favorable

gastrointestinal safety profile, as indicated by its high safety index in ulcerogenic studies. This

suggests a preferential inhibition of COX-2 over COX-1. Further investigation, particularly

clinical trials, is warranted to establish its efficacy and safety in humans for the treatment of

inflammatory conditions and pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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